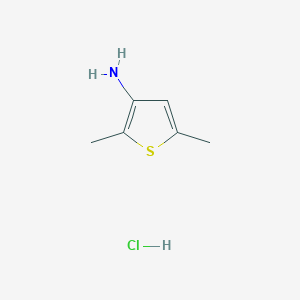

2,5-Dimethylthiophen-3-amine HCl

Description

Historical Context in Thiophene Chemistry

The discovery and development of thiophene chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with foundations that directly influence our understanding of compounds like 2,5-dimethylthiophen-3-amine hydrochloride. Thiophene was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when it was observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery revealed that the formation of blue indophenin, previously believed to be a reaction of benzene itself, was actually caused by the presence of thiophene as an impurity. Meyer's subsequent isolation of thiophene as the substance responsible for this characteristic reaction marked the beginning of systematic thiophene chemistry research.

The historical significance of Meyer's discovery extends beyond the identification of a single compound, as it opened an entirely new field of heterocyclic chemistry that would eventually encompass thousands of derivatives, including amino-substituted variants such as 2,5-dimethylthiophen-3-amine hydrochloride. The early recognition that thiophene exhibits benzene-like properties while containing sulfur as a heteroatom established the conceptual framework for understanding aromatic heterocycles. This foundational work demonstrated that the incorporation of heteroatoms into aromatic systems could yield compounds with unique chemical and biological properties, a principle that continues to drive the development of thiophene-based pharmaceuticals and materials.

The evolution from simple thiophene to complex substituted derivatives like 2,5-dimethylthiophen-3-amine hydrochloride reflects more than a century of methodological advancement in organic synthesis. Early synthetic approaches, such as Meyer's original method involving acetylene and elemental sulfur, provided the groundwork for more sophisticated strategies that enable the precise placement of functional groups on the thiophene ring. The development of amino-substituted thiophenes required particular innovation in synthetic methodology, as the introduction of amino functionality while maintaining the aromatic character of the thiophene system presents unique synthetic challenges.

Significance in Heterocyclic Chemistry Research

2,5-Dimethylthiophen-3-amine hydrochloride occupies a pivotal position in heterocyclic chemistry research due to its representation of multiple important chemical concepts and its utility as a synthetic intermediate. The compound exemplifies the successful integration of amino functionality into thiophene-based systems, a combination that has proven particularly valuable in medicinal chemistry applications. The presence of the amino group at the 3-position of the thiophene ring creates opportunities for hydrogen bonding, metal coordination, and nucleophilic reactivity that are essential for biological activity.

Recent research has demonstrated the therapeutic importance of synthetic thiophene derivatives, with studies revealing their antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant properties. Within this context, amino-substituted thiophenes like 2,5-dimethylthiophen-3-amine hydrochloride serve as crucial building blocks for the development of novel therapeutic agents. The strategic placement of the amino group in these compounds enables specific interactions with biological targets while the thiophene core provides metabolic stability and favorable pharmacokinetic properties.

The significance of this compound class is further emphasized by contemporary research into thiophene-based inhibitors for specific therapeutic targets. For instance, recent studies have identified thiophene-arylamide derivatives as potent inhibitors of decaprenylphosphoryl-β-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis. These investigations demonstrate how amino-substituted thiophenes can be systematically modified to achieve desired biological activities, with compounds exhibiting minimum inhibitory concentrations in the range of 0.02-0.12 μg/mL against drug-susceptible tuberculosis strains.

The research significance of 2,5-dimethylthiophen-3-amine hydrochloride extends to its role in structure-activity relationship studies. The compound's well-defined substitution pattern allows researchers to systematically evaluate the contributions of individual functional groups to biological activity. The methyl groups at positions 2 and 5 provide steric bulk and electron-donating effects, while the amino group at position 3 serves as a hydrogen bond donor and potential site for further chemical modification. This combination of features makes the compound an ideal template for medicinal chemistry optimization programs.

Classification Within Substituted Thiophene Family

2,5-Dimethylthiophen-3-amine hydrochloride belongs to a well-defined classification within the broader substituted thiophene family, specifically as a trisubstituted thiophene derivative containing both alkyl and amino substituents. This classification is significant because it determines both the chemical properties and potential applications of the compound. Within the Decision Tree criteria established for structural classification, compounds of this type are typically assigned to structural class II, indicating moderate structural complexity and potential for biological activity.

The compound can be categorized as an amino-alkylthiophene, distinguishing it from other major classes of thiophene derivatives such as acyl-substituted thiophenes, sulfur-containing side-chain thiophenes, and unsubstituted thiophenes. This classification has important implications for metabolic pathways, as alkyl-substituted thiophenes with amino functionalities are expected to undergo primarily ring epoxidation followed by conjugation reactions, rather than the S-oxidation pathways more common in acyl-substituted derivatives.

The systematic classification of 2,5-dimethylthiophen-3-amine hydrochloride within the substituted thiophene family can be represented through a hierarchical structure that emphasizes both structural features and functional characteristics:

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Thiophene Derivatives |

| Secondary Class | Substituted Thiophenes | Trisubstituted Variants |

| Tertiary Class | Amino-Alkylthiophenes | 3-Amino-2,5-dimethylthiophenes |

| Quaternary Class | Hydrochloride Salts | Protonated Amino Forms |

This classification system provides a framework for understanding both the synthetic accessibility and potential applications of the compound. Trisubstituted thiophenes generally require more sophisticated synthetic approaches than mono- or disubstituted variants, but they offer greater opportunities for fine-tuning biological activity through systematic structural modification. The amino functionality places the compound in a subclass that is particularly relevant for pharmaceutical applications, as amino groups frequently serve as key pharmacophoric elements in drug molecules.

The position of the amino group at the 3-position of the thiophene ring is particularly significant within this classification scheme. Unlike 2-amino or 4-amino isomers, 3-aminothiophenes exhibit unique electronic properties due to the meta-like relationship between the amino group and the sulfur heteroatom. This positioning influences both the nucleophilic character of the amino group and the overall electronic distribution within the aromatic system, contributing to the compound's distinctive chemical behavior.

Nomenclature and Structural Identification Systems

The systematic nomenclature of 2,5-dimethylthiophen-3-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions while incorporating specific conventions for thiophene derivatives and amine salts. The complete systematic name reflects the precise positioning of all substituents on the thiophene ring system, with the numbering convention beginning from the sulfur atom and proceeding around the ring to minimize the numerical values assigned to substituents.

The compound's primary nomenclature designations include multiple systematic and common names that facilitate identification across different chemical databases and literature sources. The base compound, 2,5-dimethylthiophen-3-amine, represents the free base form, while the hydrochloride designation indicates the protonated salt form that is commonly employed for increased stability and solubility. Alternative nomenclature includes 3-amino-2,5-dimethylthiophene and 2,5-dimethyl-3-aminothiophene, reflecting different naming conventions that maintain the same structural identification.

The structural identification of 2,5-dimethylthiophen-3-amine hydrochloride is facilitated through multiple molecular descriptor systems that enable precise database searching and structural verification. The compound's molecular formula C₆H₁₀ClNS provides the elemental composition, while the molecular weight of 163.66 g/mol serves as an additional identifying parameter. The European Community number 874-215-0 provides regulatory identification within European chemical databases.

Critical structural identifiers include the Chemical Abstracts Service registry number 854628-35-6, which provides unambiguous identification within the Chemical Abstracts database system. The compound also possesses a distinct PubChem Compound Identification number (CID), enabling access to comprehensive chemical and biological data within the PubChem database. The simplified molecular-input line-entry system representation and International Chemical Identifier provide additional structural encoding methods that facilitate computational chemistry applications and database searching.

| Identification System | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service Registry | 854628-35-6 | Primary Chemical Database Reference |

| European Community Number | 874-215-0 | Regulatory Identification |

| PubChem Compound ID | Multiple References | Biological Database Access |

| Molecular Formula | C₆H₁₀ClNS | Elemental Composition |

| Molecular Weight | 163.66 g/mol | Mass Spectrometric Identification |

The structural representation of 2,5-dimethylthiophen-3-amine hydrochloride incorporates specific conventions for depicting the thiophene ring system and the spatial arrangement of substituents. The thiophene ring is typically represented as a planar five-membered ring with the sulfur atom designated as position 1, followed by sequential numbering of carbon atoms. The amino group at position 3 is shown with its protonated form in the hydrochloride salt, while the methyl groups at positions 2 and 5 are depicted as extending from the ring plane.

This comprehensive nomenclature and identification system ensures that 2,5-dimethylthiophen-3-amine hydrochloride can be unambiguously identified and accessed across multiple chemical databases, regulatory systems, and research platforms. The systematic approach to naming and identification reflects the compound's importance within the broader context of thiophene chemistry and its potential applications in pharmaceutical research and development.

Propriétés

IUPAC Name |

2,5-dimethylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-6(7)5(2)8-4;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUERQSRLOILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854628-35-6 | |

| Record name | 2,5-dimethylthiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

2,5-Dimethylthiophen-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

2,5-Dimethylthiophen-3-amine HCl has the molecular formula and a CAS number of 854628-35-6. It appears as a pale yellow to yellow-brown solid with a melting point of approximately 205-206°C. The compound features a thiophene ring with two methyl groups and an amine group, which contribute to its reactivity and biological activity.

The synthesis of this compound typically involves the reaction of thiophene derivatives with amine reagents under controlled conditions. Various methods can be employed, including:

- Nucleophilic substitution reactions .

- Electrophilic aromatic substitution .

- Condensation reactions .

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways relevant to disease processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

- DNA Interaction : The compound's structure allows it to intercalate into DNA, affecting transcription and replication processes .

Anticancer Activity

A significant area of research involves the anticancer properties of 2,5-dimethylthiophene derivatives. Studies have shown that certain derivatives act as selective inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. For instance:

- In vitro studies demonstrated that specific analogs exhibited potent inhibitory activity against human topoisomerases, leading to cell cycle arrest at the G0/G1 phase .

- Molecular docking studies revealed favorable interactions between these compounds and the ATPase domain of topoisomerase II, suggesting a strong binding affinity that could be exploited for therapeutic purposes .

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound:

- Compounds derived from this structure showed promising activity against Gram-positive bacteria, particularly Staphylococcus aureus. The specific activity was enhanced through structural modifications that improved binding to bacterial targets .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2,5-dimethylthiophen-3-amine can act as selective inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. A study synthesized a series of N-acetyl pyrazolines based on 2,5-dimethylthiophene and evaluated their anticancer effects. Among the compounds tested, several exhibited potent inhibitory activity against human topoisomerases without intercalating with DNA, suggesting their potential as anticancer agents .

Neurodegenerative Disease Treatment

Another area of exploration involves the design of compounds targeting Alzheimer’s disease. The incorporation of 2,5-dimethylthiophen-3-amine into hybrid compounds has shown promise in dual-target inhibition of cholinesterases and monoamine oxidases. These hybrids have been evaluated for their ability to penetrate the blood-brain barrier and demonstrate low toxicity, indicating their potential as therapeutic agents for neurodegenerative conditions .

Organic Synthesis

Building Block for Complex Molecules

2,5-Dimethylthiophen-3-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various biologically active compounds. For example, it has been utilized in the synthesis of agrochemicals and other pharmaceuticals due to its reactive amine group coupled with a thiophene ring.

Catalytic Applications

The compound's reactivity has been explored in palladium-catalyzed cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis. This application highlights its role in facilitating complex molecular constructions that are vital in drug discovery and material science .

Material Science

Conductive Polymers and Organic Electronics

The thiophene ring structure characteristic of 2,5-dimethylthiophen-3-amine is beneficial in the field of material science, particularly in developing conductive polymers and organic electronic devices. Compounds with similar structures have been investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, showcasing the compound's potential beyond medicinal applications.

Case Studies

Méthodes De Préparation

Direct Amination via Mannich-Type Reaction

One common synthetic approach involves the reaction of 2,5-dimethylthiophene with formaldehyde and methylamine under acidic conditions, typically hydrochloric acid, to introduce the amino group at the 3-position, followed by isolation of the hydrochloride salt.

Reaction Scheme:

2,5-Dimethylthiophene + Formaldehyde + Methylamine → 2,5-Dimethylthiophen-3-amine → Hydrochloride salt formationConditions:

Acidic medium (HCl catalyst), controlled temperature to favor substitution at the 3-position.Purification:

Recrystallization or chromatographic techniques are employed to isolate the pure hydrochloride salt.Yield and Properties:

The yield is generally favorable with optimization, and the hydrochloride salt form improves solubility and stability for laboratory and industrial use.

This method is widely referenced for its straightforwardness and efficiency in producing the target amine hydrochloride salt.

Halogenation Followed by Lithiation and Amination

An alternative multi-step synthesis involves initial halogenation of 2,5-dimethylthiophene, followed by lithiation and subsequent amination to introduce the amino group at the 3-position, eventually converting the free amine to its hydrochloride salt.

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1. Halogenation | N-Chlorosuccinimide (NCS) in AcOH at 0°C to room temperature | Chlorination at the 3-position of 2,5-dimethylthiophene to form 3-chloro-2,5-dimethylthiophene | ~50% |

| 2. Lithiation | n-Butyllithium in anhydrous THF at -78ºC | Metalation at the halogenated position to form lithio intermediate | Not specified |

| 3. Amination | Treatment with ammonia or amine source | Substitution of lithio intermediate with amino group | Not specified |

| 4. Salt Formation | Treatment with gaseous HCl or HCl in ether | Formation of hydrochloride salt of 2,5-dimethylthiophen-3-amine | Isolated as solid |

Purification:

Column chromatography and recrystallization steps are used to purify intermediates and final product.Notes:

This method allows selective functionalization and is useful when direct amination is challenging. It requires careful control of low temperatures and inert atmosphere conditions.

Functional Group Transformation via Pyrimidine Intermediates

Some synthetic routes involve the preparation of substituted pyrimidine derivatives bearing the 2,5-dimethylthiophen-3-yl moiety, which upon further treatment yield the target amine hydrochloride salt.

| Step | Reagents & Conditions | Description |

|---|---|---|

| Formation of pyrimidine derivatives | Reaction of 2,5-dimethylthiophene derivatives with appropriate nitrogen-containing reagents | Introduces nitrogen heterocycles linked to thiophene ring |

| Hydrolysis or reduction | Treatment with acidic or reducing agents | Converts pyrimidine intermediates to amine derivatives |

| Salt formation | Exposure to gaseous HCl or HCl in ether | Produces the hydrochloride salt form |

Advantages:

This method provides access to structurally complex derivatives and allows for the introduction of additional functional groups, useful for medicinal chemistry applications.Characterization:

Products are characterized by NMR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Mannich-type Amination | 2,5-Dimethylthiophene | Formaldehyde, Methylamine, HCl | Acidic medium, room temperature | Favorable | Simple, direct amination |

| Halogenation-Lithiation-Amination | 2,5-Dimethylthiophene | NCS, n-BuLi, NH3 | 0ºC to -78ºC, inert atmosphere | Moderate (~50% for halogenation) | Multi-step, selective |

| Pyrimidine Intermediate Route | 2,5-Dimethylthiophene derivatives | Various nitrogen reagents, HCl | Multiple steps, reflux or room temp | Variable | Complex derivatives possible |

Research Findings and Analytical Data

NMR Characterization:

The hydrochloride salt exhibits characteristic proton signals corresponding to the thiophene ring and methyl substituents, with downfield shifts due to protonation of the amine group.Mass Spectrometry:

Molecular ion peaks confirm the expected molecular weight of the hydrochloride salt (~155 g/mol).Purity and Stability: The hydrochloride salt form is stable under standard laboratory conditions and shows improved solubility in polar solvents, facilitating further chemical transformations or biological assays.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dimethylthiophen-3-amine HCl, and how can purity be optimized?

Synthesis typically involves functionalizing the thiophene ring with methyl groups followed by amination. A plausible route includes:

Thiophene alkylation : Introduce methyl groups via Friedel-Crafts alkylation using AlCl₃ as a catalyst .

Nitration/Reduction : Nitrate the 3-position, reduce to the amine, and form the HCl salt via HCl gas bubbling in anhydrous conditions.

Purification : Use column chromatography (ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >97% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃/CD₃OD solvent system; δ ~6.8–7.7 ppm for aromatic protons) .

Basic: How can X-ray crystallography and hydrogen bonding analysis elucidate the structural stability of this compound?

- X-ray diffraction : Use SHELXL for refinement, focusing on the amine-HCl hydrogen bond (N–H···Cl). Expect bond lengths of ~1.6–1.8 Å and angles of 160–180° .

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) for dimeric structures) to predict packing efficiency and hygroscopicity .

Advanced: How can density functional theory (DFT) predict electronic properties relevant to reactivity?

- Methodology : Use the Lee-Yang-Parr (LYP) correlation functional to model electron density distribution. Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:

- Validation : Compare computed IR spectra (e.g., N–H stretching at ~3300 cm⁻¹) with experimental FTIR data.

Advanced: How to resolve contradictions in reported NMR chemical shifts for this compound?

Discrepancies may arise from:

- Solvent effects : Compare DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) shifts; expect upfield shifts in DMSO due to hydrogen bonding.

- Protonation state : The amine’s δ ~2.5–3.5 ppm (free base) vs. δ ~5.0–6.0 ppm (HCl salt). Use pH-adjusted NMR or ¹³C DEPT to confirm .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Substituent variation : Synthesize analogs with halogens or electron-withdrawing groups at the 4-position to modulate electronic effects.

Biological assays : Test derivatives in receptor-binding studies (e.g., serotonin receptors via radioligand displacement assays).

QSAR modeling : Correlate Hammett σ values (from DFT) with activity data to identify critical electronic parameters .

Advanced: How do hydrogen-bonding networks influence the compound’s stability in solid-state formulations?

- Stability analysis : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. Strong N–H···Cl bonds (graph set R₂²(6) ) reduce water uptake.

- Thermal gravimetry (TGA) : Decomposition temperatures >200°C indicate robust hydrogen-bonded networks .

Advanced: What experimental and computational approaches characterize photophysical properties?

- UV-Vis spectroscopy : Measure λmax in ethanol (thiophene π→π* transitions ~250–300 nm). Compare with TD-DFT calculations (B3LYP/6-31G* level) .

- Fluorescence quenching : Add iodide ions to study excited-state interactions (Stern-Volmer plots).

Advanced: How to design toxicity studies using in vitro models?

- MTT assay : Test cytotoxicity in HEK293 cells (IC₅₀ determination).

- Metabolic stability : Use liver microsomes (human/rat) with LC-MS to monitor degradation (half-life >30 min suggests favorable pharmacokinetics).

- Reference methodologies : Follow NICE guidelines for reproducibility (e.g., triplicate runs, positive/negative controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.